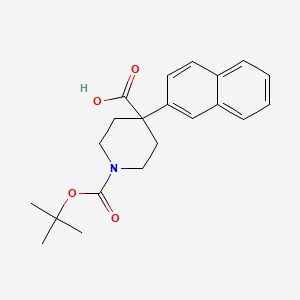

Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid

Description

Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid (CAS: 167262-89-7) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a naphthalen-2-yl substituent, and a carboxylic acid moiety. Its molecular formula is C₂₁H₂₅NO₄, with a molecular weight of 355.43 g/mol . The Boc group stabilizes the carboxylic acid, reducing unwanted side reactions during synthesis, while the naphthalen-2-yl group enhances π-π stacking interactions due to its planar aromatic structure . This compound is widely used in medicinal chemistry and organic synthesis, particularly in peptide coupling and drug intermediate preparation .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-12-10-21(11-13-22,18(23)24)17-9-8-15-6-4-5-7-16(15)14-17/h4-9,14H,10-13H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVVHXWOHCLKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The acid-catalyzed degradation approach, adapted from the synthesis of 1-N-BOC-4-acetyl piperidine (CN102775343A), involves hydrolytic cleavage of a pre-functionalized intermediate. For Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid, this method begins with a piperidine derivative bearing both the naphthalen-2-yl group and a labile acetyl or carbonyl moiety at the 4-position. Under acidic conditions (e.g., hydrochloric acid, sulfuric acid, or glacial acetic acid), the carbonyl group undergoes hydrolysis, yielding the carboxylic acid functionality (Figure 1).

Reaction Conditions:

-

Acid: Hydrochloric acid (1–10% concentration) or glacial acetic acid (1:1–1:4 ratio with water).

-

Temperature: 60–90°C.

-

Molar Ratio: Acid-to-substrate ratio of 10:1–50:1.

This method avoids expensive coupling agents like HOBt (hydroxybenzotriazole) and Grignard reagents, which are sensitive to moisture and require anhydrous conditions. The patent reports yields exceeding 70% for analogous compounds, with scalability demonstrated at the kilogram scale.

Optimization and Industrial Feasibility

Critical parameters for optimization include acid strength, temperature, and reaction duration. Higher acid concentrations (e.g., 10% HCl) accelerate hydrolysis but risk side reactions such as naphthalene ring sulfonation or Boc group cleavage. Glacial acetic acid offers milder conditions, preserving the Boc group while achieving complete conversion at 80°C. Post-treatment involves neutralization with aqueous sodium bicarbonate, followed by extraction with ethyl acetate and crystallization from ethanol/water mixtures.

Mannich Reaction-Based Synthesis

Catalytic System and Substrate Design

The Mannich reaction, employed in synthesizing 4-(naphthalen-1-yloxy)but-2-yn-1-yl piperidines, provides a versatile route for introducing the naphthalen-2-yl group. Here, 1-(prop-2-ynyloxy)naphthalene reacts with 4-aminopiperidine and aldehydes (e.g., formaldehyde or benzaldehyde) in the presence of CuI (5 mol%) as a catalyst (Scheme 1).

Key Steps:

-

Alkyne Activation: CuI facilitates the formation of a copper acetylide intermediate, enhancing electrophilicity.

-

Iminium Formation: The aldehyde reacts with 4-aminopiperidine to generate an iminium ion.

-

Nucleophilic Attack: The copper acetylide attacks the iminium ion, yielding the propargylamine intermediate.

-

Hydrolysis: Acidic hydrolysis converts the alkyne to a ketone, followed by oxidation to the carboxylic acid.

Conditions:

Challenges in Regioselectivity and Purification

The Mannich approach faces regioselectivity issues due to competing pathways for iminium ion formation. Using bulky aldehydes (e.g., 3-methoxybenzaldehyde) improves selectivity for the 4-position on the piperidine ring. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the desired regioisomer, though this adds complexity to large-scale production.

Stepwise Boc Protection of Piperidine Intermediates

Synthesis of Piperidine-4-Carboxylic Acid Intermediate

The core piperidine-4-carboxylic acid scaffold is synthesized via cyclization of δ-amino ketones or reductive amination of glutaric acid derivatives. Introduction of the naphthalen-2-yl group is achieved through Friedel-Crafts alkylation using naphthalene and a chloro- or bromo-piperidine precursor (Table 1).

Table 1: Friedel-Crafts Alkylation Conditions

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ or FeCl₃ (10 mol%) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–25°C |

| Yield | 50–65% |

Boc Protection Reaction

The amine group of the piperidine intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (Scheme 2).

Conditions:

-

Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Temperature: 0–25°C.

Purification: Recrystallization from ethanol/water yields this compound as a white crystalline solid (melting point: 148–153°C).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Acid-Catalyzed | 70–85% | Low | High | >95% |

| Mannich Reaction | 46–75% | Moderate | Moderate | 85–90% |

| Stepwise Boc Protection | 50–90% | High | High | >98% |

-

Acid-Catalyzed Degradation: Preferred for industrial-scale production due to low reagent costs and minimal purification steps.

-

Mannich Reaction: Suitable for exploratory synthesis but limited by regioselectivity and moderate yields.

-

Stepwise Protection: Offers high purity but involves multi-step sequences, increasing time and cost .

Chemical Reactions Analysis

Types of Reactions

Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: KMnO4, CrO3

Reducing agents: LiAlH4, NaBH4

Bases: Sodium hydroxide (NaOH), potassium tert-butoxide (t-BuOK)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for potential therapeutic applications, such as drug development and delivery.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The Boc group protects the amine functionality, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with biological targets, influencing various pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Comparative Data

Steric and Electronic Effects

- Boc vs. Fmoc Protecting Groups: The Boc group (acid-labile) offers stability under basic conditions, while Fmoc (base-labile) is preferred for orthogonal protection in peptide synthesis . The Fmoc derivative’s higher molecular weight (477.56 vs. 355.43) and bulkiness may reduce solubility in non-polar solvents .

- Naphthalen-2-yl vs. Naphthalen-1-yl: The naphthalen-2-yl group’s planar structure facilitates stronger π-π interactions compared to the non-planar naphthalen-1-yl isomer, making the former more suitable for targeting aromatic protein residues .

- Electron-Withdrawing Substituents : Chlorophenyl and bromophenyl analogs exhibit increased polarity and altered reactivity profiles. The bromophenyl variant’s steric bulk may hinder nucleophilic attacks but enhance halogen bonding .

Biological Activity

Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid, a compound characterized by its piperidine structure and naphthalene moiety, has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective antagonist of the P2Y14 receptor (P2Y14R). This article explores the compound's biological activity, structure-activity relationships (SAR), synthesis, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H25NO4, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring. This structural configuration is pivotal for its interaction with biological targets, particularly G protein-coupled receptors (GPCRs).

This compound acts primarily as a P2Y14 receptor antagonist . The P2Y14R is implicated in various physiological processes, including inflammation and pain signaling. The compound's binding affinity for P2Y14R has been quantified through various assays, demonstrating its potential utility in treating conditions such as asthma, chronic pain, and metabolic disorders.

Binding Affinity Data

| Compound | Binding Affinity (IC50) | Reference |

|---|---|---|

| This compound | 7.96 nM | |

| Prodrug variant | 20.0 nM | |

| Alternative analogs | <1 nM |

Structure-Activity Relationship (SAR)

Research into the SAR of Boc-4-(naphthalen-2-yl)-piperidine derivatives has shown that modifications to the naphthalene and piperidine components can significantly influence receptor affinity and selectivity. For instance:

- Naphthalene Substitutions : Altering substituents on the naphthalene ring can enhance hydrophobic interactions with the receptor.

- Piperidine Modifications : Variations in the piperidine structure, such as introducing different alkyl groups or heterocycles, have been explored to improve solubility and bioavailability.

Biological Evaluations

In vitro studies have highlighted the compound's efficacy in inhibiting UDP-glucose-induced chemotaxis in human neutrophils, supporting its role as an anti-inflammatory agent. Additionally, animal models have demonstrated that Boc derivatives can alleviate symptoms in chronic pain scenarios.

Case Studies

- Asthma Model : In a controlled study involving murine models of asthma, Boc derivatives showed significant reductions in airway hyperreactivity and inflammatory cell infiltration.

- Neuropathic Pain Model : Administration of Boc compounds resulted in decreased pain sensitivity and improved mobility in neuropathic pain models.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Piperidine Ring : Utilizing microwave-assisted synthesis for efficiency.

- Naphthalene Coupling : Employing cross-coupling reactions to attach the naphthalene moiety.

- Protection Strategies : Application of Boc protection to stabilize the amine group during subsequent reactions.

Q & A

Q. Optimization Strategies :

- Use anhydrous conditions and degassed solvents to minimize side reactions in cross-coupling steps.

- Monitor reaction progress via TLC or HPLC to identify incomplete coupling or Boc deprotection.

- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of naphthalene derivatives) to drive reactions to completion .

Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry and Boc protection. The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The naphthalene protons show aromatic splitting patterns between 7.2–8.5 ppm .

- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and Boc carbonyl (C=O) at ~1680–1720 cm⁻¹ .

- Mass Spectrometry (LC-MS/HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₂₁H₂₅NO₄: expected m/z 356.18) and assess purity .

Q. Data Interpretation Tips :

- Compare experimental spectra with simulated data from computational tools (e.g., ChemDraw) or literature references.

- Use DEPT-135 NMR to distinguish CH₃, CH₂, and CH groups in the piperidine ring .

How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Advanced Research Question

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA to determine electrophilic regions. The carboxylic acid and Boc-protected amine are key reactive sites .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient areas (e.g., carbonyl groups) prone to nucleophilic attack .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and steric complementarity .

Q. Validation :

- Compare computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) .

What strategies mitigate racemization during the synthesis of stereoisomers of this compound?

Advanced Research Question

- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to enforce stereochemical control during coupling reactions .

- Low-Temperature Conditions : Perform reactions at –20°C to reduce thermal epimerization of the piperidine ring .

- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze undes enantiomers .

Q. Analysis :

What are the key safety protocols when handling this compound in the laboratory?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile solvents .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .

How can researchers design assays to evaluate the antimicrobial activity of this compound derivatives?

Advanced Research Question

- Microdilution Assays : Test minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains in 96-well plates .

- Time-Kill Studies : Assess bactericidal kinetics by sampling at 0, 4, 8, and 24 hours post-exposure .

- Mechanistic Probes : Use fluorescent dyes (e.g., propidium iodide) to evaluate membrane disruption .

Q. Controls :

How can contradictions in reported reaction yields for this compound synthesis be resolved?

Advanced Research Question

- Reproducibility Checks : Replicate literature procedures while strictly controlling variables (e.g., solvent purity, catalyst batch) .

- Byproduct Analysis : Use LC-MS to identify unaccounted intermediates (e.g., de-Boc products) that reduce yields .

- Scale-Dependent Effects : Test yields at micro (10 mg) vs. macro (1 g) scales; some palladium-mediated reactions suffer from inefficient mixing at larger scales .

Q. Documentation :

What structural analogs of this compound have been explored for enhanced bioactivity?

Advanced Research Question

| Compound Name | Modification | Bioactivity Target | Reference |

|---|---|---|---|

| 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid | Pyrimidine substitution | HDAC inhibition | |

| N-Cbz-4-piperidineacetic acid | Cbz protection, acetic acid | GABA receptor modulation | |

| 1-(2-Aminoethyl)piperidine-4-carboxylic acid | Aminoethyl side chain | Enzyme inhibition |

Q. Design Insights :

- Electron-withdrawing groups (e.g., pyrimidine) enhance binding to hydrophobic enzyme pockets .

- Flexible side chains (e.g., aminoethyl) improve solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.